2-Ethynylbicyclo[2.2.1]heptan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethynylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)6-7-3-4-8(9)5-7/h1,7-8,10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBPSJXGDUDHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC2CCC1C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18084-03-2 | |
| Record name | 2-ethynylbicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Mechanistic Investigations of 2 Ethynylbicyclo 2.2.1 Heptan 2 Ol Transformations
Reactions Involving the Ethynyl (B1212043) Moiety
The ethynyl group, a carbon-carbon triple bond, is a versatile functional group that readily participates in a variety of addition and cycloaddition reactions.
1,3-Dipolar Cycloaddition Reactions of the Alkyne Unit
The 1,3-dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings. In the context of 2-ethynylbicyclo[2.2.1]heptan-2-ol derivatives, the alkyne unit serves as an excellent dipolarophile.
Research has shown that nitrile oxides undergo 1,3-dipolar cycloaddition with trimethyl-substituted derivatives of this compound to yield isoxazole-containing bicyclic compounds. For instance, the reaction of 5,5,6-trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol with nitrile oxides leads to the formation of the corresponding 2-(isoxazol-5-yl) derivatives. researchgate.netresearchgate.net These products are considered valuable precursors for prostanoids, with the isoxazole (B147169) ring serving as a masked functionality for further transformations. researchgate.netresearchgate.net Similarly, endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ol reacts with nitrile oxides to give endo-2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ols. researchgate.net
The general scheme for this reaction is as follows:
This type of reaction highlights the utility of the ethynyl group in creating complex heterocyclic systems fused to the rigid bicyclo[2.2.1]heptane core.
Metal-Catalyzed Transformations of the Ethynyl Group
The ethynyl group is highly susceptible to a wide range of metal-catalyzed transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on the parent this compound are not extensively documented in this area, the known reactivity of terminal alkynes suggests several potential transformations.
Transition metal-catalyzed carbocyclization reactions, for example, are powerful methods for constructing complex cyclic systems. rsc.org It is plausible that under appropriate metal catalysis (e.g., cobalt), this compound could undergo cycloaddition reactions with other alkynes or dienes to form more complex polycyclic structures. researchgate.net
Hydration and Oxidation Pathways
The hydration of the ethynyl group typically follows Markovnikov's rule, leading to the formation of a ketone. This transformation can be catalyzed by acids or mercury salts. The oxidation of the ethynyl group can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the triple bond, leading to carboxylic acids, while milder conditions might yield α-dicarbonyl compounds.
Reactivity at the Hydroxyl Functionality
The tertiary hydroxyl group in this compound can undergo various derivatization reactions and participate in substitution reactions, often with rearrangements of the bicyclic skeleton.
Derivatization Reactions (e.g., Esterification, Etherification)
The hydroxyl group of this compound can be converted into esters and ethers through standard synthetic methodologies. For instance, treatment of endo-2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ols with methanesulfonyl chloride in pyridine (B92270) leads to dehydration, a reaction that proceeds through an intermediate sulfonate ester. researchgate.net This indicates that the hydroxyl group is accessible for esterification.
The formation of a diazoacetate ester of a related propargyl alcohol has also been reported, further demonstrating the potential for esterification at this position.
Ritter Reaction and Amide Formation
The Ritter reaction is a classic method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The reaction of endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acetonitrile (B52724) in the presence of sulfuric acid exemplifies this transformation. researchgate.net This reaction is notable for the accompanying skeletal rearrangements, a common feature in the chemistry of bicyclo[2.2.1]heptane systems due to the relief of ring strain in the carbocation intermediates. The reaction yields exo-2-acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane, along with a minor product. researchgate.net
Similarly, the Ritter reaction of exo-2-ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ol with acetonitrile produces a mixture of two isomeric acetylamino derivatives, again highlighting the complex rearrangements that can occur. researchgate.net
A proposed mechanism for the Ritter reaction of a tertiary alcohol involves the following steps:
Protonation of the hydroxyl group by the strong acid, followed by the loss of water to form a tertiary carbocation.
Nucleophilic attack of the nitrile nitrogen on the carbocation to form a nitrilium ion.
Hydrolysis of the nitrilium ion to yield the corresponding N-alkyl amide.
The propensity for skeletal rearrangements in the bicyclo[2.2.1]heptane system adds a layer of complexity and synthetic potential to the Ritter reaction of these substrates.
Intramolecular Rearrangements and Skeletal Reorganizations of the Bicyclo[2.2.1]heptane Core
The rigid bicyclo[2.2.1]heptane framework of this compound and its derivatives is susceptible to a variety of intramolecular rearrangements and skeletal reorganizations, particularly under acidic conditions. These transformations are driven by the formation of carbocationic intermediates, leading to the generation of new carbocyclic and heterocyclic structures.
One significant pathway involves the Meyer-Schuster rearrangement, a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols. wikipedia.orgsynarchive.com This reaction transforms the propargyl alcohol into an α,β-unsaturated carbonyl compound through a formal 1,3-shift of the hydroxyl group. organicreactions.org For a tertiary alcohol like this compound, this rearrangement would yield an α,β-unsaturated ketone. The traditional use of strong acids for this rearrangement has been expanded to include milder and more selective conditions using transition metal-based and Lewis acid catalysts. wikipedia.orgorganicreactions.org
In the case of tertiary propargylic alcohols, the Meyer-Schuster rearrangement often competes with the Rupe rearrangement, which proceeds via an enyne intermediate to furnish α,β-unsaturated methyl ketones instead of the expected aldehydes. wikipedia.orgsynarchive.com
Furthermore, significant skeletal reorganizations of the bicyclo[2.2.1]heptane core have been observed during reactions initiated by the protonation of the tertiary alcohol. For instance, the Ritter reaction of substituted 2-ethynylbicyclo[2.2.1]heptan-2-ols with acetonitrile in the presence of sulfuric acid does not simply yield the expected N-acetyl derivative. Instead, it triggers a cascade of skeletal rearrangements, resulting in structurally altered products. researchgate.net
Detailed studies on trimethyl-substituted derivatives of this compound illustrate the complexity of these transformations. The reaction of endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol under Ritter conditions leads to the formation of exo-2-acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane, indicating a significant reorganization of the original bicyclic framework. researchgate.net Similarly, the exo-2-ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ol isomer yields a mixture of rearranged acetylamino products. researchgate.net
These transformations highlight the reactivity of the bicyclo[2.2.1]heptane core itself, which, once a carbocation is generated at the C-2 position, can undergo Wagner-Meerwein type shifts to relieve ring strain and achieve greater stability, leading to products with rearranged skeletons.
Table 1: Skeletal Rearrangement Products from the Ritter Reaction of Trimethyl-Substituted 2-Ethynylbicyclo[2.2.1]heptan-2-ols. researchgate.net
| Starting Material | Major Product(s) |
| endo-2-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | exo-2-Acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane |
| exo-2-Ethynyl-5,5,6-trimethylbicyclo[2.2.1]heptan-2-ol | A 1:1 mixture of endo-6-acetyl-exo-2-acetylamino-1,7,7-trimethylbicyclo[2.2.1]heptane and 2-acetyl-exo-2-acetylamino-5,5,6-trimethylbicyclo[2.2.1]heptane |
Mechanistic Elucidation of Key Reaction Pathways
The transformations of this compound are mechanistically governed by the nature of the catalyst and the reaction conditions, which dictate the fate of the key carbocationic intermediates.
Proposed Mechanism of the Meyer-Schuster Rearrangement:
Protonation: The tertiary alcohol is protonated by an acid catalyst. wikipedia.org
Dehydration & 1,3-Shift: The protonated hydroxyl group departs as water, generating an allenic carbocation intermediate. core.ac.uk
Hydration: A water molecule attacks the central carbon of the allenyl cation. core.ac.uk
Deprotonation & Tautomerization: Loss of a proton yields an allenol, which then tautomerizes to the final α,β-unsaturated ketone. wikipedia.orgcore.ac.uk
In reactions where a potent nucleophile is present, such as acetonitrile in the Ritter reaction, the reaction mechanism diverges. Following the initial acid-catalyzed formation of the tertiary carbocation at the C-2 position, this intermediate can be trapped by the nucleophile. However, in the case of the rigid bicyclo[2.2.1]heptane system, the carbocation is prone to rapid Wagner-Meerwein rearrangements. researchgate.net This involves a series of 1,2-shifts of alkyl groups or hydride ions, leading to the migration of the positive charge across the bicyclic skeleton.
The formation of exo-2-acetylamino-4-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptane from the endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol isomer strongly suggests a mechanistic pathway involving a cascade of these skeletal rearrangements. researchgate.net The initial C-2 carbocation likely rearranges to a more stable tertiary cation within the bicyclic framework before being intercepted by acetonitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes the final N-acetylamino product. researchgate.net The stereochemistry of the final product is dictated by the steric accessibility of the rearranged carbocation intermediate to the incoming nucleophile.
The use of transition-metal catalysts, such as those based on Ruthenium or Gold, can alter the mechanism by avoiding the formation of free carbocations. wikipedia.orgcore.ac.uk These catalysts can activate the alkyne group, facilitating the rearrangement under milder conditions and potentially suppressing competing skeletal reorganizations, thus offering a higher degree of selectivity for the Meyer-Schuster product. wikipedia.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational preferences of 2-ethynylbicyclo[2.2.1]heptan-2-ol. The bicyclo[2.2.1]heptane core is conformationally rigid, but the orientation of the ethynyl (B1212043) and hydroxyl substituents, particularly the rotation around the C2-O bond and the C2-C(ethynyl) bond, can be explored.
A notable study utilized a computational model, CHARGE7, to analyze the proton chemical shifts of various acetylenic compounds, including 2-exo-ethynylbicyclo[2.2.1]heptan-2-ol. researchgate.net This model calculates the substituent chemical shifts (SCS) by considering the magnetic anisotropy and steric effects of the acetylene (B1199291) group, alongside the electronic effects over two and three bonds. researchgate.net The analysis of 88 proton chemical shifts across numerous acetylenes resulted in a root-mean-square error of 0.074 ppm between observed and calculated shifts, demonstrating the model's accuracy. researchgate.net This work underscores the importance of through-space magnetic and steric effects of the ethynyl group in determining the spectral properties of the molecule. researchgate.net
While this study provides valuable insight into the electronic environment, detailed quantum chemical calculations to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles of both the exo and endo isomers of this compound, are not extensively reported in the available literature. Such calculations, typically performed using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory, would provide fundamental data on the molecule's ground state geometry.
Table 1: Key Aspects of Quantum Chemical Calculations on Molecular Structure
| Computational Aspect | Description | Relevance to this compound |
| Geometric Optimization | Calculation of the lowest energy arrangement of atoms in the molecule. | Determines the precise bond lengths, bond angles, and dihedral angles of the exo and endo isomers. |
| Conformational Analysis | Exploration of different spatial arrangements of atoms that can be interconverted by rotation about single bonds. | Investigates the rotational barriers and preferred conformations of the hydroxyl and ethynyl groups. |
| Substituent Effects | Analysis of how the ethynyl and hydroxyl groups influence the electronic structure and geometry of the bicyclic core. | The CHARGE7 model has been used to quantify the magnetic and steric effects of the ethynyl group on proton chemical shifts. researchgate.net |
Density Functional Theory (DFT) Investigations of Reactivity and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity of organic molecules. By analyzing various DFT-derived descriptors, chemists can predict how a molecule will behave in a chemical reaction. For this compound, DFT could be used to understand its susceptibility to nucleophilic or electrophilic attack and to map out the transition states of its reactions.
Key DFT-based reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrophilicity index, and the Fukui functions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The Fukui function identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.
Although specific DFT investigations focused solely on the reactivity of this compound are not readily found in the surveyed literature, the general principles of DFT can be applied to surmise its reactivity. The electron-rich triple bond of the ethynyl group would be a likely site for electrophilic addition reactions. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, would be a primary site for protonation and could act as a nucleophile. DFT calculations could precisely quantify these reactivities and predict the activation energy barriers for various reactions, thus identifying the most probable reaction pathways.
Table 2: DFT-Based Reactivity Descriptors and Their Potential Application
| DFT Descriptor | Description | Predicted Reactivity of this compound |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO is likely localized on the ethynyl group and the oxygen atom, indicating these as sites for electrophilic attack. The LUMO would be associated with antibonding orbitals, indicating sites for nucleophilic attack. |
| Electrophilicity/Nucleophilicity Indices | Global reactivity indices that quantify the electrophilic and nucleophilic character of a molecule. | These indices would provide a quantitative measure of the molecule's overall reactivity compared to other compounds. |
| Fukui Functions | Identify the regions of a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. | Would pinpoint the specific atoms on the ethynyl group and the hydroxyl group as the most reactive centers. |
| Transition State Analysis | Locating the highest energy point along a reaction coordinate. | Would allow for the calculation of activation energies for potential reactions, such as additions to the triple bond or substitution at the alcohol carbon. |
Computational Prediction of Stereochemical Outcomes and Selectivity
The stereochemistry of this compound, with its chiral centers and the exo/endo isomerism, makes the prediction of stereochemical outcomes in its reactions a critical area of study. Computational methods can be employed to predict which diastereomer or enantiomer will be preferentially formed in a reaction.
This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the product that is formed through the lower energy transition state will be the major product. DFT and other high-level quantum chemical methods are well-suited for these calculations.
For instance, in an addition reaction to the ethynyl group, the incoming reagent can approach from either the same side as the hydroxyl group (syn-addition) or the opposite side (anti-addition). Furthermore, the approach can be influenced by the steric bulk of the bicyclic framework. Computational modeling could determine the activation energy barriers for these different modes of attack, thereby predicting the diastereoselectivity of the reaction.
While specific computational studies predicting the stereochemical outcomes of reactions involving this compound are not found in the reviewed literature, this remains a valuable and feasible area for future research.
Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling allows for the detailed exploration of reaction mechanisms, providing a step-by-step picture of how reactants are converted into products. This involves mapping out the potential energy surface (PES) of the reaction, which includes the reactants, products, intermediates, and transition states.
For this compound, one could model various reactions, such as the acid-catalyzed hydration of the ethynyl group or its participation in cycloaddition reactions. By calculating the energies of all stationary points on the PES, a complete energy landscape can be constructed. This landscape reveals the most likely reaction pathway and can help to understand the factors that control the reaction rate and selectivity.
For example, modeling the hydration of the ethynyl group would involve calculating the energies of protonation of the triple bond, the subsequent attack of water, and the final tautomerization to form a ketone. The calculated energy barriers for each step would identify the rate-determining step of the reaction.
Although detailed reaction mechanism modeling for this compound is not available in the current literature, the tools of computational chemistry are well-equipped to undertake such investigations, which would provide invaluable insights into its chemical transformations.
Advanced Synthetic Utility and Applications As Key Building Blocks
Precursors in the Synthesis of Complex Natural Product Analogs (e.g., Prostanoid Precursors)
2-Ethynylbicyclo[2.2.1]heptan-2-ol and its derivatives have demonstrated significant utility as precursors in the synthesis of complex natural product analogs, most notably prostanoids. Prostanoids are a class of lipid-derived compounds with a wide range of physiological effects, and their synthetic analogs are of great interest for therapeutic applications. nih.gov
The bicyclo[2.2.1]heptane skeleton serves as a rigid template for the construction of the cyclopentane (B165970) ring found in many prostaglandins. The ethynyl (B1212043) group provides a versatile handle for the introduction of the characteristic side chains of prostanoids.
A key strategy involves the 1,3-dipolar cycloaddition of nitrile oxides to 5,5,6-trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol, which yields the corresponding 2-(isoxazol-5-yl) derivatives. researchgate.netresearchgate.netresearcher.life Subsequent opening of the isoxazole (B147169) ring provides prostanoid precursors with either partially or fully constructed side chains. researchgate.netresearchgate.net This approach allows for the stereocontrolled synthesis of various prostanoid analogs.
Table 1: Key Intermediates and Reactions in Prostanoid Synthesis
| Starting Material | Reagent | Key Intermediate | Resulting Structure |
|---|---|---|---|
| 5,5,6-trimethyl-exo-2-ethynylbicyclo[2.2.1]heptan-endo-2-ol | Nitrile Oxides | 2-(Isoxazol-5-yl) derivative | Prostanoid precursor with side chain |
The synthesis of prostanoids containing bicyclo[2.2.1]heptane, bicyclo[3.1.1]heptane, and bicyclo[2.2.2]octane ring systems has been explored, with routes designed to introduce the omega chain after the alpha chain. nih.gov This modular approach facilitates the preparation of a variety of analogs for biological evaluation.
Intermediates for Carbocyclic Nucleoside Ring Systems
The bicyclo[2.2.1]heptane framework present in this compound is a key structural motif in the synthesis of carbocyclic nucleoside analogs. mdpi.com In these analogs, the furanose oxygen of natural nucleosides is replaced by a methylene (B1212753) group, leading to a more stable cyclopentane ring. mdpi.com This modification enhances their resistance to enzymatic degradation by phosphorylases, making them attractive candidates for antiviral and anticancer therapies. mdpi.comnih.gov
The synthesis of these analogs often involves the construction of the purine (B94841) or pyrimidine (B1678525) base onto the pre-formed bicyclic scaffold. nih.gov For instance, an amine group can be introduced onto the bicyclo[2.2.1]heptane skeleton, which then serves as an anchor for building the heterocyclic base. nih.gov
Researchers have successfully synthesized novel carbocyclic nucleoside analogs where the bicyclo[2.2.1]heptane fragment acts as the sugar moiety. nih.gov X-ray crystallography studies have confirmed the exo-coupling of the nucleobase to the bicyclic ring. nih.gov The rigid conformation of the bicyclo[2.2.1]heptane system locks the nucleoside analog in a specific conformation, which can be crucial for its interaction with biological targets. mdpi.comnih.gov
Table 2: Examples of Carbocyclic Nucleoside Analogs Derived from Bicyclo[2.2.1]heptane
| Bicyclic Scaffold | Nucleobase | Therapeutic Target |
|---|---|---|
| Bicyclo[2.2.1]heptane | Purines (e.g., Adenine, Guanine) | Antiviral, Anticancer |
| Bicyclo[2.2.1]heptane | Pyrimidines (e.g., Thymine, Cytosine) | Antiviral, Anticancer |
Development of Bridged Bicyclic Bioisosteres and Conformationally Constrained Scaffolds
The replacement of aromatic rings with saturated bicyclic hydrocarbons, such as the bicyclo[2.2.1]heptane system, is a well-established strategy in medicinal chemistry to develop bioisosteres. nih.govchemrxiv.org These bridged bicyclic scaffolds offer a three-dimensional structure that can mimic the spatial arrangement of substituents on an aromatic ring while improving physicochemical properties like solubility and metabolic stability. researchgate.net
This compound provides a valuable starting point for the synthesis of such conformationally constrained scaffolds. The rigid bicyclic core restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets. nih.gov The ethynyl group allows for further functionalization and elaboration of the scaffold to create diverse libraries of compounds for drug discovery. amazonaws.com
The development of these bioisosteres is crucial for accessing new chemical space and overcoming the limitations of traditional flat aromatic systems in drug design. chemrxiv.orgresearchgate.net
Application in the Construction of Diverse Polycyclic Architectures
The reactivity of the ethynyl group in this compound, coupled with the inherent strain of the bicyclo[2.2.1]heptane framework, makes it a powerful tool for the construction of a wide array of complex polycyclic architectures. tdl.org
For example, intramolecular reactions involving the ethynyl group can lead to the formation of new rings fused to the original bicyclic system. The Ritter reaction of endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acetonitrile (B52724) in the presence of sulfuric acid, for instance, results in skeletal rearrangements to form a new bicyclic system. researchgate.net
Furthermore, the bicyclo[2.2.1]heptane unit can be incorporated into larger, more complex polycyclic structures through various cycloaddition and coupling reactions. google.com This versatility allows for the synthesis of novel molecular frameworks with potential applications in materials science and medicinal chemistry.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes to 2-Ethynylbicyclo[2.2.1]heptan-2-ol and its derivatives is a paramount objective for future research. While traditional methods often rely on stoichiometric organometallic reagents, emerging strategies are focusing on catalytic and more sustainable alternatives.
One promising avenue is the refinement of methods utilizing calcium carbide as a direct and cost-effective source of the ethynyl (B1212043) group. Recent studies have demonstrated the fluoride-assisted activation of calcium carbide for the ethynylation of ketones, including the synthesis of 2-exo-ethynylbicyclo[2.2.1]heptan-2-ol from norcamphor (B56629). nih.govacs.org Future work could focus on expanding the substrate scope, improving reaction efficiency, and minimizing waste streams associated with this process.
Biocatalysis presents another frontier for the sustainable synthesis of chiral propargylic alcohols. nih.govresearchgate.netresearchgate.netacs.org The use of enzymes, such as alcohol dehydrogenases, could enable the highly enantioselective synthesis of specific stereoisomers of this compound, a feat that is often challenging to achieve through traditional chemical methods. nih.govresearchgate.netresearchgate.netacs.org The development of robust and recyclable enzyme systems for this transformation is a key area for future investigation.
Furthermore, the exploration of mechanocatalysis, where mechanical force is used to drive chemical reactions, could offer a solvent-free and energy-efficient approach to the synthesis of this compound. The application of techniques such as ball milling to the ethynylation of norcamphor could significantly reduce the environmental impact of the synthesis. The development of novel catalysts, including those derived from renewable resources like lignin, for C-C bond-forming reactions also represents a vital area of research for sustainable chemical production. mdpi.com
| Methodology | Key Features | Potential Advantages |
| Calcium Carbide Activation | Utilizes an inexpensive and abundant alkyne source. | Cost-effective, potentially lower environmental impact than organometallic reagents. |
| Biocatalysis | Employs enzymes for highly selective transformations. | High enantioselectivity, mild reaction conditions, reduced waste. |
| Mechanocatalysis | Uses mechanical energy to initiate reactions. | Solvent-free, energy-efficient, potential for novel reactivity. |
| Lignin-Based Catalysts | Utilizes a renewable biopolymer as a catalyst or support. | Sustainable, potentially biodegradable, supports a circular economy. |
Exploration of Undiscovered Chemical Transformations and Cascade Reactions
The unique juxtaposition of the rigid bicyclo[2.2.1]heptane core and the reactive propargyl alcohol moiety in this compound makes it an ideal substrate for the discovery of novel chemical transformations and the design of elegant cascade reactions.
The Ritter reaction of this compound and its derivatives has been shown to lead to skeletal rearrangements, highlighting the potential for accessing complex molecular architectures. researchgate.netresearchgate.netepa.gov A systematic investigation into the scope and mechanism of these rearrangements could unveil new synthetic pathways to novel nitrogen-containing bicyclic compounds. organic-chemistry.org
Furthermore, the development of transition-metal-catalyzed domino reactions starting from this compound is a particularly exciting prospect. beilstein-journals.orgsemanticscholar.org Such reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient means of building molecular complexity. For instance, gold- or ruthenium-catalyzed cyclization/addition cascades could lead to the formation of intricate polycyclic systems. researchgate.netx-mol.com The exploration of ionic liquid-promoted three-component domino reactions involving propargyl alcohols, carbon dioxide, and other nucleophiles also presents an opportunity for novel and sustainable transformations. mdpi.com
| Reaction Type | Potential Products | Key Advantages |
| Ritter Reaction Variants | Complex nitrogen-containing bicyclic scaffolds. | Access to unique chemical space, potential for skeletal diversification. |
| Transition-Metal Catalyzed Domino Reactions | Polycyclic and spirocyclic architectures. | High step-economy, rapid increase in molecular complexity. |
| Ionic Liquid-Promoted Multicomponent Reactions | Functionalized heterocyclic compounds. | Atom-economical, potential for CO2 utilization, sustainable reaction media. |
Expansion of Synthetic Utility in Emerging Fields of Organic Chemistry
The application of this compound and its derivatives as building blocks in emerging areas of organic chemistry holds significant promise. The rigid bicyclic core can impart unique conformational constraints and physicochemical properties to larger molecules, making it a valuable scaffold in medicinal chemistry and materials science.
In drug discovery, propargylic alcohols are recognized as important intermediates in the synthesis of various pharmaceutical agents. nih.govacs.org The incorporation of the this compound motif into bioactive molecules could lead to the development of new therapeutic agents with improved efficacy, selectivity, or metabolic stability. Its rigid structure could serve as a non-planar bioisostere for aromatic rings, a strategy increasingly employed in modern drug design.
In the field of materials science, the terminal alkyne functionality of this compound makes it a suitable monomer for the synthesis of novel polymers via click chemistry or polymerization reactions. The resulting materials, incorporating the rigid bicyclic unit, could exhibit interesting thermal, mechanical, or optical properties. Furthermore, its derivatives could find applications as building blocks for the synthesis of molecular probes and sensors, where the rigid framework can help to pre-organize binding sites for specific analytes. The use of norcamphor derivatives in the synthesis of fragrances and other specialty chemicals also suggests potential applications for this compound in these areas. lookchem.com
Advanced Strategies for Precise Stereocontrol
The development of synthetic methods that allow for the precise control of stereochemistry is crucial for unlocking the full potential of this compound, which possesses multiple stereocenters. Future research will undoubtedly focus on advanced strategies for asymmetric synthesis.
The asymmetric ethynylation of norcamphor and its derivatives is a key step in accessing enantiomerically pure forms of this compound. The use of chiral catalysts, such as those based on BINOL or N-methylephedrine, in conjunction with metal acetylides, has shown promise in the asymmetric synthesis of propargylic alcohols. organic-chemistry.org Further development of more efficient and selective catalyst systems is an ongoing challenge.
As mentioned earlier, biocatalysis offers a powerful tool for achieving high levels of stereocontrol. nih.govresearchgate.netresearchgate.netacs.org The screening of enzyme libraries for novel alcohol dehydrogenases or other enzymes capable of acting on bicyclic ketones could lead to highly efficient and selective routes to specific stereoisomers of the target molecule.
Furthermore, the exploration of double catalytic systems, combining a chiral amine and a co-catalyst, for asymmetric annulations to construct norcamphor scaffolds could provide new avenues for stereocontrolled synthesis. rsc.org The development of asymmetric syntheses of norcamphor itself, using chiral reagents like L-proline perchlorate, also provides a foundation for accessing enantiomerically enriched starting materials. clockss.org
| Strategy | Approach | Expected Outcome |
| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts. | Enantioselective addition of the ethynyl group to the carbonyl. |
| Biocatalysis | Employment of stereoselective enzymes. | Access to specific enantiomers and diastereomers with high purity. |
| Double Catalysis | Combination of multiple catalytic cycles. | Novel asymmetric transformations to build the bicyclic core. |
| Chiral Starting Materials | Asymmetric synthesis of the norcamphor precursor. | Access to enantiomerically pure building blocks. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of organic synthesis, and the study of this compound can both benefit from and contribute to this technological advancement.
Furthermore, AI can be employed in retrosynthetic analysis, helping chemists to devise efficient synthetic pathways to complex target molecules derived from this compound. By analyzing vast networks of chemical reactions, ML models can identify non-intuitive and innovative synthetic strategies that might be overlooked by human chemists.
The experimental data generated from the exploration of the chemistry of this compound can, in turn, be used to train and refine these AI models, contributing to the broader development of predictive tools for organic chemistry.
Elucidation of Remaining Mechanistic Ambiguities through Advanced Techniques
A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new reactions and the optimization of existing ones. Future research will leverage advanced spectroscopic and computational techniques to unravel these mechanistic details.
In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the species present in a reacting mixture, allowing for the identification of transient intermediates and the determination of reaction kinetics. perkinelmer.comresearchgate.netresearchgate.net The coupling of these techniques with rapid-mixing methods can enable the study of fast reactions. perkinelmer.com
Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. nih.govnih.govmdpi.comresearchgate.netchemrxiv.org These methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states for the reactions of this compound. nih.govnih.govmdpi.comresearchgate.netchemrxiv.org Such computational studies can provide insights into the origins of selectivity and guide the design of new experiments. The combination of experimental and computational approaches will be crucial for resolving any remaining mechanistic questions surrounding the reactivity of this fascinating molecule. mdpi.com
| Technique | Application | Insights Gained |
| In-situ Spectroscopy (FTIR, NMR) | Real-time monitoring of reactions. | Identification of intermediates, kinetic data. |
| Rapid-Mixing Techniques | Study of fast reaction kinetics. | Mechanistic details of rapid transformations. |
| Density Functional Theory (DFT) | Computational modeling of reaction pathways. | Transition state structures, activation energies, origins of selectivity. |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-Ethynylbicyclo[2.2.1]heptan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalization of the bicyclo[2.2.1]heptane framework. For example, triflate intermediates (similar to those in ) can undergo nucleophilic substitution with ethynyl reagents. Critical parameters include temperature control (e.g., 0°C to prevent side reactions) and base selection (e.g., sodium methoxide in methanol for deprotonation). Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane) is recommended to isolate the product .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR can identify the bicyclic framework and ethynyl group (e.g., δ ~2.5–3.5 ppm for acetylenic protons). Stereochemical assignments require NOESY/ROESY experiments due to rigid bicyclic geometry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHO for the parent compound). Fragmentation patterns in EI-MS help validate the bicyclic structure .
- IR : A sharp O-H stretch (~3200–3600 cm) and C≡C stretch (~2100 cm) are diagnostic .
Advanced Research Questions
Q. How can stereochemical discrepancies in this compound derivatives be resolved experimentally?
- Methodological Answer :
- X-ray Crystallography : Provides definitive stereochemical assignments, especially for crystalline derivatives (e.g., acetate esters, as in ).
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, with detection via polarimetry or circular dichroism .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate stereoisomer configurations .
Q. What mechanistic insights explain the reactivity of the ethynyl group in this compound under oxidative conditions?
- Methodological Answer : The ethynyl group undergoes oxidation to form ketones or carboxylic acids depending on the oxidizing agent. For example:
- RuO Oxidation : Converts ethynyl to a ketone via alkyne hydration followed by oxidation.
- Ozoneolysis : Cleaves the triple bond to yield dicarboxylic acids.
Reaction monitoring via TLC and quenching at intermediate stages (e.g., using NaHSO for ozonolysis) is critical to control selectivity .
Q. How does the bicyclic framework influence the compound’s stability and reactivity compared to linear analogs?
- Methodological Answer :
- Steric Effects : The rigid norbornane structure reduces conformational flexibility, stabilizing intermediates in ring-opening reactions (e.g., acid-catalyzed rearrangements).
- Electronic Effects : The bicyclic strain enhances electrophilicity of the hydroxyl group, facilitating esterification or sulfonation under milder conditions than linear alcohols .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals higher decomposition temperatures (~200–250°C) compared to non-bicyclic alcohols .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., deuterated solvent purity, calibrated MS instruments) to rule out technical errors .
- Isotopic Labeling : Use C-labeled ethynyl precursors to confirm MS fragmentation pathways and assign ambiguous NMR signals .
- Collaborative Studies : Compare data with reference spectra from databases like NIST Chemistry WebBook or EPA/NIH Mass Spectral Data .
Experimental Design Considerations
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes (<1 ppm O) to prevent oxidation of the ethynyl group.
- Drying Agents : Pre-dry solvents over molecular sieves and reagents over PO.
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates without exposing the mixture to air .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
